molecular formula C25H28ClN5O2S B2704494 Methyl 3-(3-methoxyphenyl)-2-morpholin-4-yl-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1030087-46-7

Methyl 3-(3-methoxyphenyl)-2-morpholin-4-yl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2704494
CAS No.: 1030087-46-7
M. Wt: 498.04
InChI Key: DOXUGOHCWNXOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-methoxyphenyl)-2-morpholin-4-yl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H28ClN5O2S and its molecular weight is 498.04. The purity is usually 95%.
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Scientific Research Applications

Cyclization Reactions and Chemical Synthesis

Cyclization of amino-acid derivatives has been explored, where similar compounds have been utilized in creating tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones, demonstrating the compound's potential in synthesizing complex heterocyclic structures G. Proctor, W. Ross, & A. Tapia, 1972. This chemical versatility is pivotal for generating novel compounds with potential therapeutic applications.

Antileukemic Activity

The compound's framework has been utilized in synthesizing derivatives with significant antileukemic activity, indicating its potential in cancer research. This includes the development of bis[[(carbamoyl)oxy]methyl]-substituted heterocycles, demonstrating in vivo activity against lymphocytic leukemia, suggesting a promising avenue for therapeutic development W. Anderson, A. Heider, N. Raju, & J. Yucht, 1988.

Antimicrobial and Antifungal Activities

Synthesis of novel quinazolinone derivatives has shown significant antimicrobial and antifungal activities, highlighting the compound's potential in addressing resistant strains of bacteria and fungi. This application is critical in the pharmaceutical industry, where there is a continuous need for new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007.

Herbicidal Activity

The compound's derivatives have been investigated for their herbicidal activities, with some showing promising results in controlling broadleaf weeds in rice fields. This highlights its potential utility in agricultural sciences, contributing to the development of more effective and selective herbicides Yan-ping Luo, Lili Jiang, Guo-dong Wang, Qiong Chen, & Guangfu Yang, 2008.

Tubulin Polymerization Inhibition

Research on indenopyrazoles synthesized from the compound has identified promising antiproliferative activity toward human cancer cells, attributed to tubulin polymerization inhibition. This mechanism is crucial for cancer therapy as it targets cell division, highlighting the compound's potential in developing new anticancer drugs Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, & Hiroyuki Nakamura, 2015.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O2S/c1-17-5-4-6-21(18(17)2)30-11-13-31(14-12-30)24-25(28-10-9-27-24)34-16-23(32)29-20-15-19(26)7-8-22(20)33-3/h4-10,15H,11-14,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXUGOHCWNXOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.